Broad HTS Selectivity Evidence: Inactivity Across 20+ Mechanistically Diverse Assays
In contrast to multi-target benzofuran-2-carboxamide derivatives that show promiscuous activity across kinase, phosphatase, and GPCR panels, 3-(3-phenylpropanamido)benzofuran-2-carboxamide (PubChem CID 5310006, SID 7969563) returned an 'Inactive' outcome in 20 out of 21 confirmatory and screening assays deposited in PubChem, spanning phosphatase (Cdc25B, MKP-1, MKP-3, HePTP, TNAP), protease (Cathepsin B, L, S), chaperone (Hsp90), anti-apoptotic (Bfl-1), deubiquitinase (BAP1), nuclear receptor (SF-1), kinase (PKA), luciferase, NF-κB, S1P1/S1P3, and 14-3-3 protein interaction targets [1]. Only the O-GlcNAc transferase (sOGT) assay returned an 'Inconclusive' result; no assay registered an 'Active' or 'Potent' designation at the tested concentrations. This inactivity pattern across a broad target panel is quantitatively distinct from the polypharmacology frequently observed with N-aryl-substituted benzofuran-2-carboxamides that engage dopamine D3 (IC50 9.01 nM) or multiple PDE isoforms [2].
| Evidence Dimension | Number of distinct molecular targets screened and inactivity rate |
|---|---|
| Target Compound Data | Inactive in 20/21 assays (95.2% inactivity rate across phosphatase, protease, GPCR, kinase, chaperone, nuclear receptor, and protein-protein interaction targets) |
| Comparator Or Baseline | N-substituted benzofuran-2-carboxamide analogs reported as active at dopamine D3 receptor (IC50 9.01 nM) and PDE4 isoforms (IC50 in low nM range) |
| Quantified Difference | Target compound: 0% active rate (0/21 assays Active). Comparator class: multiple confirmed active target engagements across GPCR and PDE families (quantitative IC50 data available for specific analogs but not for this compound). |
| Conditions | PubChem HTS and confirmatory assays; compound SID 7969563; assay details accessible via AID numbers 368-538 in PubChem BioAssay database. |
Why This Matters
For users seeking a benzofuran-2-carboxamide scaffold with minimal off-target liability at common screening targets, the documented inactivity profile provides quantitative, assay-level evidence that this compound avoids the polypharmacology observed with N-substituted congeners, reducing the risk of confounding results in target-based or phenotypic screens.
- [1] PubChem BioAssay Summary, AID 368-538, CID 5310006, SID 7969563, National Center for Biotechnology Information, accessed 2026. View Source
- [2] BindingDB entry BDBM50119384, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide, D3 receptor IC50 9.01 nM. View Source
